molecular formula C22H28N2O5S B2752224 (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone CAS No. 708233-34-5

(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2752224
CAS No.: 708233-34-5
M. Wt: 432.54
InChI Key: LBUFPCCLQFVSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures. The process often includes:

    Formation of the 3,4-Dimethoxyphenyl group: This can be achieved through the methoxylation of a phenyl ring.

    Synthesis of the mesitylsulfonyl piperazine: This involves the sulfonylation of piperazine with mesitylene sulfonyl chloride.

    Coupling Reaction: The final step involves coupling the 3,4-dimethoxyphenyl group with the mesitylsulfonyl piperazine under specific conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
  • (3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)-1-piperazinyl]methanone

Uniqueness

(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone is unique due to the presence of both methoxy and mesitylsulfonyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-15-12-16(2)21(17(3)13-15)30(26,27)24-10-8-23(9-11-24)22(25)18-6-7-19(28-4)20(14-18)29-5/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUFPCCLQFVSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.